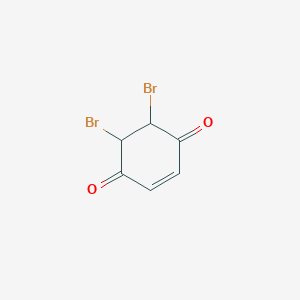

5,6-Dibromocyclohex-2-ene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromocyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSGOKCNLXUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300857 | |

| Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5273-61-0 | |

| Record name | 5273-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 5,6-Dibromocyclohex-2-ene-1,4-dione

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

This compound (CAS: 5273-61-0) is an electrophilic adduct formed by the regioselective bromination of 1,4-benzoquinone.[1] It serves as a pivotal scaffold in organic synthesis, particularly for generating chiral pools of cyclitols (e.g., conduritols and inositols) via enzymatic resolution or stereocontrolled reduction. Its utility lies in the high reactivity of the enedione system and the lability of the bromine substituents, which allow for diverse functionalization including nucleophilic substitution, elimination, and aromatization.

Molecular Identity & Structural Analysis

The compound is characterized by a non-aromatic cyclohexenedione ring with two bromine atoms positioned trans to each other at the C5 and C6 positions, resulting from the anti-addition of elemental bromine to the electron-deficient double bond of 1,4-benzoquinone.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 5273-61-0 |

| Molecular Formula | |

| Molecular Weight | 267.90 g/mol |

| Stereochemistry | Typically formed as the (±)-trans-diastereomer (5RS,6RS) due to the mechanism of bromination. |

| SMILES | O=C1C=CC(=O)C(Br)C1Br |

Structural Conformation

The molecule adopts a distorted half-chair or twist-boat conformation to minimize steric repulsion between the vicinal bromine atoms and the carbonyl groups. The C2-C3 double bond retains planarity, while the C5-C6 bond allows for the trans-diaxial or trans-diequatorial orientation of bromines, with the diaxial conformer often favored in solution to minimize dipolar repulsion between the C-Br bonds and the adjacent carbonyls.

Physical Properties[1]

Appearance and Solubility[1]

-

Physical State: Crystalline solid.

-

Color: Pale yellow to yellow (characteristic of interrupted conjugation in quinone derivatives).

-

Solubility: Highly soluble in chlorinated solvents (Chloroform, Dichloromethane); moderately soluble in polar aprotic solvents (THF, Acetone); sparingly soluble in water.

Spectroscopic Characteristics

The following NMR data is critical for structural validation, distinguishing the product from the fully conjugated starting material (1,4-benzoquinone) or aromatized byproducts.

| Spectrum | Solvent | Chemical Shift ( | Assignment | Multiplicity |

| 6.73 | C2-H, C3-H (Alkene) | Singlet (2H) | ||

| 4.81 | C5-H, C6-H (Methine) | Singlet (2H)* | ||

| 187.1 | C1, C4 (Carbonyl) | - | ||

| 136.4 | C2, C3 (Alkene) | - | ||

| 45.0 | C5, C6 (C-Br) | - |

*Note: The C5/C6 protons appear as a singlet in the racemic trans-isomer due to symmetry in the time-averaged NMR timescale, despite the chiral centers.

Synthesis & Formation Mechanism[13]

Experimental Protocol

Standard Procedure: The synthesis involves the controlled addition of elemental bromine to 1,4-benzoquinone.

-

Preparation: Dissolve 1,4-benzoquinone (1.0 eq) in Chloroform (

) or Dichloromethane (DCM). -

Addition: Cool the solution to 0°C to suppress elimination side reactions. Add Bromine (

, 1.0 eq) dropwise over 30 minutes.[2][3] -

Reaction: Stir at 0°C–RT for 2 hours. The deep red color of bromine will fade as it is consumed.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude yellow solid. Recrystallization can be performed from ethanol or benzene/petroleum ether if necessary.

-

Yield: Typically 85–97%.

Reaction Mechanism

The reaction proceeds via an electrophilic addition mechanism. The electron-deficient nature of the quinone double bond makes it less reactive than isolated alkenes, but the reaction proceeds smoothly in non-polar solvents.

Caption: Electrophilic anti-addition of bromine to 1,4-benzoquinone yielding the trans-5,6-dibromo adduct.

Chemical Reactivity & Applications

Precursor to Conduritols and Inositols

This compound is a "chiral pool" precursor. Through enzymatic resolution (e.g., using lipases) or stereoselective reduction (e.g., with

Aromatization and Elimination

The compound is metastable. Upon treatment with weak bases (e.g., Sodium Acetate) or heating, it undergoes dehydrohalogenation (elimination of HBr) to restore aromaticity, yielding 2-Bromo-1,4-benzoquinone or 2,3-Dibromo-1,4-benzoquinone depending on conditions.

Diels-Alder Reactivity

Retaining one double bond and two electron-withdrawing carbonyls, the molecule acts as a potent dienophile in Diels-Alder reactions, allowing for the construction of bicyclic systems.

Caption: Divergent reactivity pathways: Elimination restores aromaticity, while reduction/resolution yields chiral cyclitols.

Handling & Safety

-

Hazards: The compound is an organobromide and a quinone derivative.[4] It is likely a skin and eye irritant. It may act as a lachrymator.

-

Storage: Store at 2–8°C, protected from light. Quinone adducts can degrade photochemically.

-

Stability: Sensitive to moisture and strong bases, which trigger HBr elimination.

References

-

Kohrt, J. T., Gu, J. X., & Johnson, C. R. (1998).[5] Highly Functionalized Cyclohexenyl Systems: Enzymatic Resolution and Selective Oxirane Opening Reactions of p-Benzoquinone Derivatives. The Journal of Organic Chemistry, 63(15), 5088–5093. Link

-

Conway, S. J., et al. (1998). Stereospecific Synthesis of 1,4-di-O-methyl-myo-inositol from p-Benzoquinone. Journal of Medicinal Chemistry, 41(19), 3732-3735. Link

-

Adelt, S., et al. (1999). Synthesis of Conduritol C and Conduritol E via a Novel Synthesis of p-Benzoquinone.[6] Journal of the Chemical Society, Perkin Transactions 1, 1999.

-

Royal Society of Chemistry. (2011). Supplementary Information: Synthesis of deuterated PtdIns4P and PtdIns5P derivatives. Chemical Science. Link

An In-Depth Technical Guide to the Reactivity Profile of 5,6-Dibromocyclohex-2-ene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromocyclohex-2-ene-1,4-dione is a versatile synthetic intermediate characterized by a unique combination of reactive functional groups, including a vicinal dibromide, an α,β-unsaturated ketone (enone), and a 1,4-dione system. This guide provides a comprehensive overview of its reactivity, exploring its synthesis and diverse chemical transformations. The interplay of these functionalities allows for a range of reactions, including nucleophilic additions, substitutions, and skeletal rearrangements, making it a valuable building block in the synthesis of complex molecules and potential pharmaceutical agents. This document will delve into the mechanistic underpinnings of its reactivity, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging the full synthetic potential of this compound.

Introduction: A Multifaceted Synthetic Building Block

This compound, a halogenated cyclohexenoid, presents a compelling scaffold for organic synthesis. The strategic placement of its functional groups—a reactive alkene, two carbonyl groups, and vicinal bromides—creates a molecule with multiple sites for chemical modification. This inherent reactivity makes it an attractive starting material for the construction of diverse molecular architectures, from carbocyclic frameworks to complex heterocyclic systems. Understanding the chemoselectivity of its reactions is paramount for its effective utilization in multi-step syntheses. This guide will explore the key facets of its chemical personality, providing a roadmap for its application in synthetic endeavors.

Synthesis of this compound

The primary and most direct route to this compound involves the bromination of p-benzoquinone.[1] This reaction proceeds via an electrophilic addition of bromine across one of the double bonds of the quinone ring.

Key Synthesis Protocol: Bromination of p-Benzoquinone

This protocol outlines the laboratory-scale synthesis of (5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione.

Materials:

-

p-Benzoquinone

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Stirring apparatus

-

Reaction flask

-

Dropping funnel

Procedure:

-

Dissolve p-benzoquinone in carbon tetrachloride in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath to maintain a low temperature during the reaction.

-

Slowly add a solution of bromine in carbon tetrachloride to the stirred p-benzoquinone solution. The addition should be dropwise to control the reaction rate and temperature.

-

After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 2 hours) to ensure complete conversion.[1]

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Carbon tetrachloride is a non-polar solvent that effectively dissolves both reactants and is relatively inert under the reaction conditions.[1] However, due to its toxicity, alternative solvents like dichloromethane may be considered.

-

Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to minimize the formation of side products and prevent the loss of volatile bromine.

-

Slow Addition: Dropwise addition of bromine ensures that its concentration in the reaction mixture remains low, which helps to control the reaction and prevent over-bromination.

Reactivity Profile: A Triumvirate of Functionality

The reactivity of this compound is governed by the interplay of its three key functional regions: the enone system, the vicinal dibromide, and the dione moiety.

Reactions at the Carbonyl Groups

The two carbonyl groups of the dione can undergo typical reactions of ketones. A notable example is the reduction using a mild reducing agent like sodium borohydride.

The dione can be reduced to the corresponding diol, 5,6-Dibromo-2-cyclohexene-1,4-diol. This transformation provides access to a different class of intermediates with altered reactivity.

Experimental Protocol: Reduction and Acetylation

This protocol describes the reduction of the dione followed by acetylation to yield (+)-(1S,2R,3R,4S)-1,4-diacetoxy-2,3-dibromocyclohex-5-ene.[1]

Materials:

-

(5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione

-

Sodium borohydride (NaBH₄)

-

Pyridine

-

Acetic anhydride

-

Ether (as solvent)

Procedure:

-

Dissolve (5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione in ether.

-

Add pyridine to the solution.

-

Carefully add sodium borohydride in portions to the stirred solution.

-

After the reduction is complete (monitor by TLC), add acetic anhydride to acetylate the newly formed hydroxyl groups.

-

The reaction is stirred for an extended period (e.g., 14 hours) to ensure complete acetylation.[1]

-

Work-up involves quenching the excess reagents and extracting the product.

Diagram of the Reduction-Acetylation Workflow:

Caption: Workflow for the reduction and subsequent acetylation of this compound.

Reactions of the Vicinal Dibromide

The 1,2-dibromo functionality is a key handle for further transformations, primarily through elimination and substitution reactions.

The bromine atoms can be displaced by various nucleophiles. The stereochemistry and regioselectivity of these reactions would be influenced by the cyclic nature of the substrate and the nature of the attacking nucleophile. Although direct examples for this specific substrate are scarce, studies on similar systems, such as the reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines, demonstrate that nucleophilic substitution at the bromine-bearing carbons is a feasible process, often leading to mono-substituted products.

Reactions of the Enone System

The α,β-unsaturated ketone moiety is susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles.

Soft nucleophiles, such as amines, thiols, and certain organometallic reagents (e.g., Gilman reagents), are expected to add to the β-carbon of the enone system. This reaction would introduce a substituent at the 3-position of the cyclohexene ring, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. The reaction of p-benzoquinone with S-nucleophiles, for example, proceeds via conjugate addition, suggesting a similar reactivity pattern for our target molecule.

Potential Skeletal Rearrangements: The Favorskii Rearrangement

Given the presence of α-bromo ketone moieties, this compound is a potential substrate for the Favorskii rearrangement under basic conditions. This reaction involves the formation of a cyclopropanone intermediate followed by nucleophilic attack and ring opening, which in the case of a cyclic α-haloketone, leads to a ring-contracted product.[2][3][4] For this compound, this could potentially lead to the formation of a five-membered ring carboxylic acid derivative. The reaction of α,α'-dihaloketones can lead to α,β-unsaturated carboxylic acid derivatives.[2]

Proposed Favorskii Rearrangement Pathway:

Caption: A plausible mechanism for the Favorskii rearrangement of this compound.

Applications in Synthesis

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a variety of complex molecules. Its ability to undergo sequential and chemoselective transformations allows for the rapid construction of molecular complexity.

Synthesis of Substituted Cyclohexanoids

Through a combination of nucleophilic additions and substitutions, a wide range of substituted cyclohexene and cyclohexane derivatives can be accessed. These scaffolds are prevalent in many natural products and pharmaceutically active compounds.

Precursor to Aromatic and Heterocyclic Systems

Through dehydrobromination and subsequent reactions, this compound can serve as a precursor to substituted hydroquinones, which can be further oxidized to quinones. Additionally, reactions with dinucleophiles could lead to the formation of various heterocyclic systems.

Summary and Future Outlook

This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. Its synthesis from readily available p-benzoquinone makes it an accessible building block. The presence of an enone, a dione, and a vicinal dibromide within a cyclic framework provides multiple avenues for chemical manipulation. While the full extent of its reactivity is still being explored, the foundational reaction pathways outlined in this guide—including reduction, nucleophilic substitution and addition, and potential rearrangements—highlight its versatility.

Future research in this area could focus on a more detailed exploration of its stereoselective reactions, its utility in cycloaddition reactions (both as a dienophile and after conversion to a diene), and its application in the total synthesis of complex natural products. The continued investigation of this and related halogenated cyclohexenoids will undoubtedly uncover new and powerful synthetic methodologies for the drug discovery and materials science communities.

References

-

Wikipedia. Favorskii rearrangement. Available from: [Link]

-

Slideshare. Favorskii rearrangement----Sir Khalid (Organic). Available from: [Link]

-

ResearchGate. The Favorskiĭ Rearrangement of Haloketones. Available from: [Link]

-

Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. Available from: [Link]

-

ResearchGate. Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. Available from: [Link]

-

PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

-

ResearchGate. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]

-

FAO AGRIS. Regioselective bromination: Synthesis of brominated methoxyquinolines. Available from: [Link]

-

Furman University. Stereochemistry of Bromine Additions. Available from: [Link]

-

Beilstein Journals. Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. Available from: [Link]

-

Synthetic Communications. Microwave Induced Selective Bromination of 1,4-Quinones and Coumarins. Available from: [Link]

-

Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. Available from: [Link]

-

Organic Syntheses. Available from: [Link]

-

PubChem. 1,4-Dibromo-2,3-butanedione. Available from: [Link]

-

Moku. (5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione. Available from: [Link]

-

Chemistry Steps. The Stereochemistry of Alkene Addition Reactions. Available from: [Link]

-

PMC. Cryptic Halogenation Reactions in Natural Product Biosynthesis. Available from: [Link]

-

Chemistry Steps. 1,2 and 1,4 Electrophilic Addition to Dienes. Available from: [Link]

-

Lady Keane College. STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Electrocyclic reactions. Part IV. Some reactions of 2,4-dibromo-1,5-diphenylpenta-1,4-dien-3-one (αα′-dibromodibenzylideneacetone). Available from: [Link]

-

PBworks. stereochemistry of Br2 addition to cyclic compounds - Furman Chemistry 120. Available from: [Link]

-

Columbia Academic Commons. Reagents and Strategies for the Total Synthesis of Halogenated Natural Products. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Reactions of Mixed Halogenobuta-1,3-dienes. Available from: [Link]

-

YouTube. Synthesis of Alkyl Halides Using Free Radical - Organic Chemistry One (1) Lecture Series Video 28. Available from: [Link]

Sources

Potential applications of 5,6-Dibromocyclohex-2-ene-1,4-dione in organic synthesis

[1][2]

Executive Summary: The "Activation State" of Benzoquinone[1]

In the architecture of complex organic synthesis, 5,6-Dibromocyclohex-2-ene-1,4-dione (CAS: 5273-61-0) serves as a pivotal "activation state" of 1,4-benzoquinone.[1][2] While 1,4-benzoquinone itself is a classic dienophile and oxidant, its direct functionalization is often plagued by poor regioselectivity and over-oxidation.[1][2]

The 5,6-dibromo derivative represents a "frozen" intermediate—the result of a controlled electrophilic addition that breaks aromaticity to store reactivity.[1][2] This guide details how to leverage this compound to access 2-bromo-1,4-benzoquinone with high regiocontrol, subsequently enabling the synthesis of diverse amino- and thio-substituted quinone scaffolds common in antimicrobial and antitumor drug discovery.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 5273-61-0 |

| Molecular Formula | C₆H₄Br₂O₂ |

| Molecular Weight | 267.90 g/mol |

| Appearance | Pale yellow to colorless crystalline solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Acetic Acid; Insoluble in water |

| Stability | Sensitive to light and moisture; prone to dehydrobromination |

Core Synthesis: Preparation of the 5,6-Dibromo Intermediate

This protocol ensures the isolation of the mono-addition product, preventing the formation of the tetrabromo byproduct.[2]

Mechanistic Insight

The reaction is an electrophilic addition of bromine across the electron-deficient double bond of 1,4-benzoquinone.[2] The use of a non-polar solvent like chloroform at low temperatures suppresses the second addition and prevents premature elimination of HBr.[2]

Experimental Protocol

Reagents:

-

Chloroform (CHCl₃) or Glacial Acetic Acid[2]

Step-by-Step Workflow:

-

Preparation: Dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 60 mL of chloroform in a three-necked round-bottom flask equipped with a dropping funnel and a thermometer.

-

Cooling: Submerge the flask in an ice-salt bath to maintain the internal temperature between 0°C and 5°C .

-

Addition: Add 16.0 g (0.1 mol, ~5.2 mL) of bromine dropwise over 45 minutes. Critical: Maintain temperature <5°C to avoid over-bromination.

-

Crystallization: Stir the mixture for an additional 2 hours at 0°C. A pale yellow precipitate of this compound will form.

-

Isolation: Filter the solid rapidly under vacuum.

-

Purification: Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted bromine and quinone.

-

Drying: Dry in a vacuum desiccator over CaCl₂. Note: Do not use heat, as the compound readily eliminates HBr.

Yield: 80–90% Validation:

-

¹H NMR (CDCl₃): Distinct signals for the vinylic protons (unchanged double bond) and the methine protons (CH-Br) at the 5,6 positions.[2]

Application 1: Regioselective Synthesis of 2-Bromo-1,4-Benzoquinone[2][11]

This is the primary utility of the 5,6-dibromo intermediate.[1][2] Direct bromination of benzoquinone is difficult to stop at the mono-stage; this addition-elimination sequence guarantees the mono-substituted product.[2]

Reaction Logic

Base-mediated elimination (E2 mechanism) removes one equivalent of HBr.[1][2] The driving force is the restoration of the quinoid conjugation (aromatization).[2]

Experimental Protocol

Step-by-Step Workflow:

-

Suspension: Suspend 5.36 g (0.02 mol) of this compound in 30 mL of glacial acetic acid.

-

Elimination: Add 2.0 g of anhydrous Sodium Acetate (NaOAc).

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 15–30 minutes. The solution will darken as the conjugated system is restored.[2]

-

Quench: Pour the hot solution into 100 mL of ice water.

-

Isolation: Filter the orange-yellow precipitate of 2-bromo-1,4-benzoquinone.

-

Recrystallization: Recrystallize from ethanol/water.

Target Product: 2-Bromo-1,4-benzoquinone (mp 55–57°C).[2]

Application 2: Nucleophilic Functionalization (Drug Discovery)[2]

Once converted to 2-bromo-1,4-benzoquinone, the scaffold becomes a potent electrophile for Michael addition-elimination reactions, widely used to synthesize antimicrobial amino-quinones.[1]

Synthetic Pathway

The bromine atom acts as a leaving group (via an addition-elimination mechanism) when treated with amines or thiols.[2] This is superior to using unsubstituted benzoquinone, which often results in mixtures of mono- and di-substituted products.[2]

General Protocol for Amino-Quinone Synthesis:

Visualizing the Reaction Pathways

The following diagram maps the strategic divergence from the 5,6-dibromo intermediate.

Caption: Strategic workflow converting 1,4-Benzoquinone to functionalized scaffolds via the 5,6-dibromo intermediate.

Safety & Handling Standards

Hazard Identification:

-

Lachrymator: Benzoquinone and its bromo-derivatives are potent lachrymators (induce tearing) and skin irritants.[1][2]

-

HBr Evolution: The dehydrobromination step releases Hydrogen Bromide gas.[1][2] This must be performed in a fume hood with a base trap (e.g., NaOH solution).[2]

-

Vesicant: Avoid all skin contact; quinones can cause severe dermatitis and staining.[1][2]

Storage:

-

Store this compound in amber vials at <4°C .

-

The compound will slowly decompose (turn brown) at room temperature due to spontaneous elimination of HBr.[2]

References

-

Synthesis of Halogenated Quinones: Org. Synth.1922 , 2,[1][2][9] 17. "Bromo-p-benzoquinone".[1][2] Link

-

Mechanistic Insight: Journal of the Chemical Society, Perkin Transactions 2. "Kinetics and mechanisms of the reactions of bromine with 1,4-benzoquinone". Link[2]

-

Antimicrobial Applications: African Journal of Pure and Applied Chemistry. "Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones". Link

-

General Quinone Chemistry: The Chemistry of Quinonoid Compounds, Vol 1 & 2.[1][2] Patai's Chemistry of Functional Groups.[2] Wiley.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H4Br2O2 | CID 283979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Page loading... [guidechem.com]

- 5. 5-Bromocyclohex-2-ene-1,4-dione | C6H5BrO2 | CID 69754046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. reddit.com [reddit.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 5,6-Dibromocyclohex-2-ene-1,4-dione

The following technical guide provides an in-depth analysis of 5,6-Dibromocyclohex-2-ene-1,4-dione (CAS: 5273-61-0). This document is structured to serve researchers and drug developers by focusing on the compound's unique position as a "frozen" metabolic intermediate and a potent electrophilic scaffold.

The Transient Electrophile in Quinone Functionalization

Executive Summary: The "Masked" Quinone

This compound represents a critical saturation point in the redox-active lifecycle of 1,4-benzoquinone. Unlike its fully aromatic parent, this compound possesses two sp³ hybridized carbons at positions 5 and 6, breaking the continuous conjugation of the ring. This structural nuance confers unique reactivity: it is not merely an oxidant but a reactive alkylating agent capable of retaining halogen payloads or eliminating them to restore aromaticity. For drug discovery professionals, this molecule offers a tunable scaffold for covalent inhibition strategies, particularly targeting cysteine-rich domains in pathogenic enzymes.

Chemical Architecture & Stereochemistry

The addition of elemental bromine to 1,4-benzoquinone follows a standard electrophilic addition mechanism. However, the outcome is governed strictly by stereoelectronic effects.

-

Stereoselectivity: The reaction proceeds via a bromonium ion intermediate, necessitating anti-addition. Consequently, the kinetic product is trans-5,6-dibromocyclohex-2-ene-1,4-dione .

-

Conformational Locking: The presence of two bulky bromine atoms forces the cyclohexenedione ring into a distorted half-chair conformation to minimize 1,2-diaxial interactions.

-

Aromatization Potential: The molecule is thermodynamically poised to eliminate HBr. In the presence of weak bases or even upon prolonged storage, it undergoes dehydrohalogenation to form 2-bromo-1,4-benzoquinone , restoring the aromatic energy stabilization.

Data Summary: Physicochemical Profile

| Property | Value | Context |

| CAS Number | 5273-61-0 | Unique Identifier |

| Molecular Formula | C₆H₄Br₂O₂ | High halogen density |

| Molecular Weight | 267.90 g/mol | Fragment-like chemical space |

| Melting Point | ~80–85 °C (dec.) | Thermally unstable; prone to elimination |

| Solubility | CHCl₃, CH₂Cl₂, Acetone | Lipophilic; poor aqueous stability |

| Reactivity Class | Michael Acceptor / Alkylator | Covalent modifier of nucleophiles |

Synthetic Pathways & Reactivity Matrix

The synthesis of this compound is a lesson in kinetic control. High temperatures favor thermodynamic elimination products. The following diagram illustrates the synthesis and the divergent reactivity pathways available to this scaffold.

Figure 1: Reaction network showing the kinetic formation of the dibromo-intermediate and its divergent fate toward aromatization or nucleophilic capture.

Biological Implications: Covalent Inhibition

In drug development, this compound acts as a pro-electrophile . While quinones are often avoided due to redox cycling (generation of ROS), this saturated derivative offers a specific mechanism of action:

-

Alkylation of Thiols: The enedione moiety is highly susceptible to Michael addition by cysteine thiols (e.g., Glutathione, active site cysteines).

-

Mechanism:

-

Step 1: Nucleophilic attack at C-2 or C-3.

-

Step 2: Rapid elimination of HBr (if attacked at C-2/3) or rearrangement.

-

Result: Irreversible covalent modification of the target protein.

-

-

Therapeutic Relevance:

-

Antifungal/Antibacterial: Analogous halogenated diones have shown efficacy against S. aureus and E. coli by depleting intracellular thiol pools.

-

Anticancer: The compound functions as a cytotoxin against high-metabolism tumor lines (e.g., melanoma M14) by inducing oxidative stress and alkylating DNA replication machinery.

-

Experimental Protocols

Protocol A: Kinetic Synthesis of this compound

Rationale: Temperature control is paramount. Exceeding 0°C promotes the elimination of HBr, contaminating the product with 2-bromo-1,4-benzoquinone.

Materials:

-

1,4-Benzoquinone (Recrystallized from hexane)

-

Bromine (Br₂)[1]

-

Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

-

Ice-salt bath (-10°C)

Step-by-Step Methodology:

-

Preparation: Dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 150 mL of CHCl₃ in a 500 mL three-neck round-bottom flask equipped with a pressure-equalizing addition funnel and a thermometer.

-

Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to stabilize at -5°C.

-

Addition: Add 16.0 g (0.1 mol) of Bromine dropwise over 60 minutes.

-

Critical Control Point: Ensure the temperature does not rise above 0°C. The solution will transition from yellow to a deep orange-red.

-

-

Precipitation: Upon completion, maintain stirring at -5°C for an additional 2 hours. The product may precipitate as a pale yellow/off-white solid depending on concentration.

-

Isolation: Filter the solid rapidly under cold conditions. Wash with cold petroleum ether to remove unreacted bromine.

-

Storage: Store immediately at -20°C under argon. Do not store at room temperature.

Protocol B: Quality Control (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV (254 nm).

-

Interpretation:

Safety & Handling (Trustworthiness)

-

Lachrymator: Like its parent quinone, this compound is a potent irritant to mucous membranes. All operations must be performed in a functioning fume hood.

-

Skin Sensitizer: Direct contact can cause severe dermatitis and staining. Double-gloving (Nitrile) is required.

-

Instability: The compound decomposes to release HBr gas. Open containers slowly and away from the face.

References

-

PubChem. (n.d.).[5] this compound (CID 283979).[5] National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

-

Snyder, H. R., & Brooks, L. A. (1941). 1,2-Dibromocyclohexane (Methodology adapted for dione analogs). Organic Syntheses, Coll.[1] Vol. 2, p. 171. Retrieved February 28, 2026, from [Link]

-

Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. Journal of Experimental & Clinical Cancer Research, 32(1), 24. Retrieved February 28, 2026, from [Link]

-

Underwood, H. W., & Walsh, W. L. (1936). Quinone (Preparation of precursor).[6] Organic Syntheses, Coll.[1] Vol. 2, p. 553. Retrieved February 28, 2026, from [Link]

-

LookChem. (n.d.). 5-bromo-6-chlorocyclohex-2-ene-1,4-dione (Structural Analog Data). Retrieved February 28, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Benzoquinone, BQ [organic-chemistry.org]

- 4. 5,6-Dibromo-2-cyclohexene-1,4-diol | C6H8Br2O2 | CID 3801476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C6H4Br2O2 | CID 283979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reactions and applications of 1,4-Benzoquinone_Chemicalbook [chemicalbook.com]

Methodological & Application

Diels-Alder reactions using 5,6-Dibromocyclohex-2-ene-1,4-dione as a dienophile

Application Note: Strategic Utilization of 5,6-Dibromocyclohex-2-ene-1,4-dione in Diels-Alder Cycloadditions

Executive Summary

This guide details the application of This compound (1) as a specialized dienophile in Diels-Alder (DA) reactions.[1] Unlike 1,4-benzoquinone, which possesses two reactive double bonds and often leads to uncontrolled bis-adduct formation or polymerization, Compound 1 serves as a "masked" or desymmetrized benzoquinone equivalent .[1]

By saturating one olefin of the quinone core with bromine, researchers can enforce regiospecific mono-addition at the remaining

-

Naphthoquinones: Via base-mediated dehydrobromination (aromatization).[1]

-

Conduritols/Inositols: Via nucleophilic substitution/hydrolysis.[1]

-

Benzoquinone Adducts: Via reductive debromination (Zn/AcOH).[1]

Mechanistic Rationale & Reaction Theory

The "Masking" Strategy

Standard Diels-Alder reactions with 1,4-benzoquinone suffer from chemoselectivity issues.[1] The product of the first addition is an enedione that is often more reactive than the starting material, leading to bis-adducts.

Compound 1 solves this by:

-

Steric/Electronic Deactivation: The

bond is saturated and brominated, preventing diene attack at this site. -

Electronic Activation: The carbonyl groups at

and -

Stereocontrol: The bulky bromine atoms lock the ring conformation, often enhancing endo selectivity during the diene approach.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this reagent.

Figure 1: Strategic workflow for using this compound as a divergent intermediate.

Experimental Protocols

Preparation of Dienophile (Compound 1)

Note: While commercially available, fresh preparation ensures optimal purity and reactivity.[1]

Reagents:

-

1,4-Benzoquinone (Recrystallized from petroleum ether)[1]

-

Bromine (

)[1] -

Chloroform (

) or Glacial Acetic Acid[1]

Procedure:

-

Dissolution: Dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 60 mL of

in a round-bottom flask equipped with a dropping funnel and a drying tube ( -

Bromination: Cool the solution to 0–5°C in an ice bath. Add 16.0 g (0.1 mol) of bromine dropwise over 30 minutes. Maintain temperature below 10°C to prevent over-bromination.[1]

-

Crystallization: Stir for an additional 1 hour. A heavy precipitate will form.[1]

-

Isolation: Filter the yellow crystalline solid. Wash with cold

(2 x 15 mL). -

Drying: Vacuum dry.[1] Typical yield: 85–92%.[1] Melting Point: ~160°C (dec).[1]

-

QC Check:

NMR should show two distinct olefinic protons and two methine protons (bearing Br).[1]

-

General Diels-Alder Reaction Protocol

Target: Synthesis of the tricyclic adduct using Cyclopentadiene (CPD).

Reagents:

-

Freshly cracked Cyclopentadiene (CPD)[1]

-

Solvent: Dichloromethane (DCM) or Benzene (Safety: Use Toluene if possible)[1]

Step-by-Step:

-

Setup: In a 250 mL flask, suspend 2.68 g (10 mmol) of Compound 1 in 50 mL of DCM. Cool to 0°C.[1][4]

-

Addition: Add freshly cracked CPD (1.0 g, 15 mmol, 1.5 equiv) dropwise.

-

Observation: The suspension will gradually clear as the soluble adduct forms, followed potentially by precipitation of the product depending on concentration.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).[1]

-

Workup:

-

Data: The product is the endo-adduct.[1]

-

Yield: Typically 75–85%.[1]

-

Post-Reaction Transformations (The "Unmasking")

A. Synthesis of 1,4-Naphthoquinone Derivative (Aromatization)

-

Reagents: Pyridine or Triethylamine in THF.[1]

-

Protocol: Dissolve the DA adduct (5 mmol) in THF (20 mL). Add Pyridine (12 mmol) dropwise at RT. Stir for 6 hours. The reaction eliminates 2 equivalents of HBr, restoring the aromatic quinone system.

-

Result: Formation of 1,4-dihydro-1,4-methanonaphthalene-5,8-dione.[1]

B. Synthesis of Conduritol Precursors (Substitution)

-

Reagents: Aqueous NaOH or AgOAc/AcOH.[1]

-

Mechanism: The allylic bromides are displaced, often with rearrangement or epoxide formation, leading to polyhydroxylated cyclohexane derivatives (conduritols).[1]

Technical Data & Optimization Matrix

| Variable | Recommendation | Impact on Reaction |

| Solvent | DCM, THF, Toluene | Non-polar solvents (Toluene) favor endo kinetics.[1] Polar solvents (THF) improve solubility of the dione. |

| Temperature | 0°C | Higher temps (>40°C) may cause HBr elimination during the DA reaction, leading to mixtures.[1] |

| Lewis Acids | Can accelerate reaction but may degrade the brominated dione.[1] Use only for unreactive dienes.[1] | |

| Stoichiometry | 1.2 equiv Diene | Slight excess of diene ensures complete consumption of the dienophile.[1] |

Safety & Handling

-

Lachrymator: 1,4-Benzoquinone and its brominated derivatives are potent lachrymators and skin irritants.[1] Handle only in a functioning fume hood.

-

Vesicant: Bromine is highly corrosive.[1]

-

Instability: Compound 1 can decompose to release HBr over time.[1] Store in a dark, cool, dry place. If the solid turns orange/brown, recrystallize before use.

References

-

Synthesis and Properties of this compound

-

General Method for the Synthesis of Conduritol C and Analogs

-

Diels-Alder Reaction of Cyclopentadiene

-

Asymmetric Induction of Conduritols via AAA Reactions

-

Organic Syntheses: 2-Cyclohexene-1,4-dione

Sources

- 1. This compound | C6H4Br2O2 | CID 283979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione - CAS号 —— - 摩熵化学 [molaid.com]

- 3. (5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione - CAS号 —— - 摩熵化学 [molaid.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Asymmetric induction of conduritols via AAA reactions: synthesis of the aminocyclohexitol of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Note: Divergent Synthesis of Novel Heterocycles from 5,6-Dibromocyclohex-2-ene-1,4-dione

Abstract

This application note details the synthetic utility of 5,6-dibromocyclohex-2-ene-1,4-dione (hereafter 5,6-DBQ ) as a versatile building block for heterocyclic construction. While often viewed merely as a transient intermediate in the bromination of benzoquinone, 5,6-DBQ possesses unique electrophilic sites that allow for the regiospecific synthesis of 5-hydroxyindoles , benzofurans , and phenazines . This guide provides optimized protocols, mechanistic insights, and critical process parameters for researchers aiming to diversify their heterocyclic libraries using this accessible precursor.

Introduction: The "Masked" Quinone

This compound is the trans-addition product of bromine to 1,4-benzoquinone. Unlike the fully aromatic 2,3-dibromo-1,4-benzoquinone, 5,6-DBQ retains a saturated bridge containing two leaving groups (bromides) and an activated enone system.

Key Reactivity Features:

-

Facile Elimination: Under basic or thermal conditions, it eliminates HBr to generate bromo-quinones in situ, providing a controlled release of the highly reactive oxidized species.

-

Michael Acceptor: The C2-C3 double bond is primed for nucleophilic attack.

-

Bis-Electrophile: The carbonyl carbons serve as condensation sites for binucleophiles.

Reaction Landscape

The following diagram illustrates the divergent pathways accessible from 5,6-DBQ.

Figure 1: Divergent synthetic pathways from the 5,6-DBQ scaffold.

Application I: Nenitzescu Indole Synthesis

The most high-value application of 5,6-DBQ is the synthesis of 5-hydroxyindoles. While traditional Nenitzescu reactions use benzoquinone, using 5,6-DBQ often improves yields by preventing the rapid polymerization associated with the highly reactive quinone, effectively acting as a "slow-release" oxidant.

Mechanism of Action

The reaction proceeds via a Michael addition of the enamine to the in situ generated quinone species, followed by cyclization and elimination.

Figure 2: Mechanistic flow for the conversion of 5,6-DBQ to 5-hydroxyindoles.

Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate[1]

Materials:

-

This compound (1.0 equiv)

-

Ethyl 3-aminocrotonate (1.1 equiv)

-

Nitromethane (Solvent)[1]

-

Magnesium Sulfate (drying agent)

Step-by-Step Methodology:

-

Preparation of Precursor: If 5,6-DBQ is not commercially sourced, prepare it by adding bromine (1.0 equiv) dropwise to a solution of 1,4-benzoquinone in chloroform at 0°C. Filter the resulting yellow precipitate and dry under vacuum.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5,6-DBQ (2.7 g, 10 mmol) in Nitromethane (20 mL) .

-

Expert Insight: Nitromethane is the preferred solvent over acetone or ethanol because its polarity stabilizes the transition state of the Michael addition, significantly boosting yield.

-

-

Addition: Add Ethyl 3-aminocrotonate (1.42 g, 11 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 101°C) for 2 hours. The solution will darken significantly (deep red/brown) as the indole forms and HBr is liberated.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.[2]

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove inorganic salts and HBr.

-

Dry the organic layer over MgSO₄ and concentrate.

-

-

Purification: Recrystallize the crude solid from ethanol or perform flash chromatography (Hexane:EtOAc 3:1).

-

Target Product: Colorless to pale beige crystals.

-

Validation: 1H NMR should show a singlet around

8.5-9.0 ppm (Indole NH) and a characteristic doublet/multiplet for the hydroxy group if uncoupled.

-

Data Summary: Solvent Effects

| Solvent | Temperature (°C) | Yield (%) | Notes |

| Nitromethane | 101 | 65-75% | Optimal polarity; cleanest profile. |

| Acetone | 56 | 40-50% | Slower reaction; side polymerization. |

| Ethanol | 78 | 45% | Solvolysis of bromide competes. |

| Acetic Acid | 118 | 55% | Good solubility but difficult work-up. |

Application II: Synthesis of Phenazines

Reaction with aromatic diamines (e.g., o-phenylenediamine) yields phenazine derivatives. Unlike simple 1,2-diketones which form quinoxalines, the 1,4-dione structure of 5,6-DBQ undergoes oxidative condensation to form the tricyclic phenazine core.

Protocol: Synthesis of 1,2,3,4-Tetrahydrophenazine-1,4-dione derivative

Materials:

-

5,6-DBQ (1.0 equiv)

-

o-Phenylenediamine (1.0 equiv)

-

Sodium Acetate (2.0 equiv, as HBr scavenger)

-

Ethanol/Acetic Acid (1:1 mixture)

Methodology:

-

Dissolution: Dissolve 5,6-DBQ (10 mmol) in 20 mL of glacial acetic acid.

-

Diamine Prep: Dissolve o-phenylenediamine (10 mmol) and Sodium Acetate (20 mmol) in 20 mL Ethanol.

-

Condensation: Add the diamine solution dropwise to the 5,6-DBQ solution at room temperature.

-

Observation: A rapid color change to dark red/orange indicates imine formation.

-

-

Heating: Heat to 60°C for 3 hours.

-

Note: Higher temperatures may force full aromatization to phenazine, whereas mild heating retains the quinone character if desired.

-

-

Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.

-

Filtration: Filter the solid, wash with cold water, and dry.

Critical Troubleshooting & Safety

Handling 5,6-DBQ

-

Lachrymator: Like many alpha-halo ketones, 5,6-DBQ and its byproducts can be potent lachrymators. Always handle in a fume hood.

-

Instability: The compound degrades if exposed to light and moisture for prolonged periods. Store in amber vials at 4°C.

Controlling Elimination vs. Substitution

-

Temperature: Low temperatures (<0°C) favor the stability of the saturated ring. High temperatures (>80°C) promote the elimination of HBr to form the aromatic quinone.

-

Base: Strong bases (e.g., NaOH) will cause rapid decomposition/polymerization of the quinone. Use weak bases (Sodium Acetate, Pyridine) or the basicity of the enamine reactant itself.

References

-

Nenitzescu Indole Synthesis Mechanism & Origins

-

Synthesis of 5-Hydroxyindoles (Organic Reactions)

- Allen, G. R. (1973). "The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction." Organic Reactions, Vol 20.

-

Source:

-

Reactivity of Halo-Quinones

-

Phenazine/Quinoxaline Form

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. synarchive.com [synarchive.com]

- 7. 5,6-Dibromo-2-cyclohexene-1,4-diol | C6H8Br2O2 | CID 3801476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. This compound | C6H4Br2O2 | CID 283979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iris.uniss.it [iris.uniss.it]

- 11. Benzocyclobutenes. Part 6. Reactions of substituted benzocyclobutene-1,2-diones with o-phenylenediamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 5,6-Dibromocyclohex-2-ene-1,4-dione in Natural Product Synthesis: A Guide for Researchers

For the discerning synthetic chemist, the quest for elegant and efficient pathways to complex natural products is a perpetual endeavor. Within the vast arsenal of synthetic building blocks, 5,6-dibromocyclohex-2-ene-1,4-dione has emerged as a versatile and powerful tool for the construction of densely functionalized carbocyclic frameworks. Its unique combination of functionalities—a reactive α,β-unsaturated ketone, vicinal dibromides, and a conformationally defined six-membered ring—offers a gateway to a diverse array of stereochemically rich natural products. This guide provides an in-depth exploration of the applications of this remarkable reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic ventures.

The Synthetic Potential of a Multifunctional Scaffold

This compound is readily prepared from the bromination of 1,4-benzoquinone. This seemingly simple molecule is laden with latent reactivity, making it a strategic linchpin in total synthesis. The electron-deficient double bond is primed for conjugate additions, while the two carbonyl groups offer handles for reduction and further functionalization. The vicinal dibromides are not merely passive substituents; they are key to introducing further complexity through elimination and substitution reactions, often with a high degree of stereocontrol.

This strategic positioning of functional groups allows for a programmed sequence of transformations, enabling the efficient construction of intricate stereochemical arrays found in numerous natural products, most notably the conduritols and inositol phosphates.

Synthesis of this compound: A Foundational Protocol

The reliable and scalable synthesis of the title compound is the crucial first step for its application. The following protocol is based on established procedures for the dibromination of p-benzoquinone.

Protocol 1: Synthesis of (5RS,6RS)-5,6-Dibromocyclohex-2-ene-1,4-dione

Materials:

-

p-Benzoquinone

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent such as dichloromethane)

-

Ice bath

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

Procedure:

-

In a well-ventilated fume hood, dissolve p-benzoquinone (1.0 eq) in carbon tetrachloride in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride to the cooled solution of p-benzoquinone via a dropping funnel with vigorous stirring over a period of 2 hours.

-

Maintain the reaction temperature at 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold carbon tetrachloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure (5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione as a crystalline solid.

Causality Behind Experimental Choices:

-

The slow, dropwise addition of bromine at low temperature is critical to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts.

-

The use of a non-polar solvent like carbon tetrachloride facilitates the precipitation of the more polar product, simplifying its isolation.

Application in the Synthesis of Conduritols and Inositol Phosphates

The true power of this compound is showcased in its application to the synthesis of biologically significant molecules like conduritols (cyclohexenetetrols) and inositol phosphates, which are crucial second messengers in cellular signaling.

Stereoselective Reduction: The Gateway to Functionalized Cyclohexenols

A key transformation in the synthetic sequence towards these natural products is the stereoselective reduction of the carbonyl groups. The Luche reduction, employing sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the 1,2-reduction of α,β-unsaturated ketones, minimizing unwanted conjugate addition. The stereochemical outcome of the reduction can be influenced by the steric environment of the carbonyl groups and the reaction conditions.

Protocol 2: Stereoselective Reduction of this compound

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Methanol

-

Ice bath

-

Standard work-up reagents (e.g., dilute HCl, ethyl acetate, brine)

Procedure:

-

Dissolve this compound (1.0 eq) and CeCl₃·7H₂O (2.2 eq) in methanol at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2.2 eq) portion-wise to the cooled solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

-

The crude product can be further purified by column chromatography on silica gel.

Mechanistic Insight: The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack from the less sterically hindered face. This often leads to a high degree of stereoselectivity.

Building Complexity: From Diol to Inositol Precursors

The resulting diol is a versatile intermediate that can be further elaborated. For instance, in the synthesis of inositol phosphates, the diol can be acetylated to protect the hydroxyl groups before subsequent functionalization of the double bond.

Caption: Synthetic pathway from the title compound to key natural products.

Expanding the Synthetic Horizon: Potential Applications

While the synthesis of conduritols and inositols represents the most well-documented application of this compound, its reactivity profile suggests a much broader synthetic potential.

-

Diels-Alder Reactions: The electron-deficient double bond makes it a competent dienophile in [4+2] cycloaddition reactions, providing access to complex bicyclic and polycyclic systems.

-

Nucleophilic Additions: The enone system is susceptible to attack by a variety of nucleophiles, including organocuprates, enolates, and amines, allowing for the introduction of diverse side chains.

-

Synthesis of Carbocyclic Nucleosides: The functionalized cyclohexane core can serve as a scaffold for the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents. The strategic placement of functional groups allows for the introduction of a nucleobase and subsequent modifications to mimic the structure of natural nucleosides.

Quantitative Data Summary

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

| p-Benzoquinone | Br₂ / CCl₄, 0 °C to rt, 2h | (5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione | Not specified | [1] |

| This compound | NaBH₄, Pyridine, Ether, 14h | (+)-(1S,2R,3R,4S)-1,4-diacetoxy-2,3-dibromocyclohex-5-ene | Not specified | [1] |

Conclusion: A Versatile Tool for Modern Synthesis

This compound is more than just a simple brominated quinone. It is a strategically designed building block that offers a wealth of synthetic opportunities. Its ability to undergo a series of controlled and stereoselective transformations makes it an invaluable tool for the construction of complex and biologically relevant natural products. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and expand the applications of this versatile reagent in their own synthetic endeavors. As the demand for novel and efficient synthetic methodologies continues to grow, the strategic use of such powerful building blocks will undoubtedly play a pivotal role in the future of natural product synthesis and drug discovery.

References

-

Enzyme-Assisted Total Synthesis of the Optical Antipodes d-myo-Inositol 3,4,5-Trisphosphate and d-myo-Inositol 1,5,6-Trisphosphate: Aspects of Their Structure-Activity Relationship to Biologically Active Inositol Phosphates. Journal of Medicinal Chemistry. [Link]

-

Conduritol-C and Conduritol-E via a New Synthesis from p-Benzoquinone. Synthetic Communications. [Link]

Sources

Application Note & Experimental Protocol: Synthesis of 5,6-Dibromocyclohex-2-ene-1,4-dione

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 5,6-Dibromocyclohex-2-ene-1,4-dione, a valuable intermediate in organic synthesis. The procedure is based on the electrophilic addition of elemental bromine to 1,4-benzoquinone. This guide details the reaction mechanism, a step-by-step experimental procedure, critical safety protocols for handling bromine, and methods for product characterization. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing causality behind experimental choices to ensure reproducibility and safety.

Introduction and Scientific Context

This compound is a halogenated cyclic dione that serves as a versatile building block in the synthesis of more complex molecular architectures. Unlike aromatic quinones, its structure contains a reactive carbon-carbon double bond and stereocenters, making it a precursor for various transformations, including the synthesis of inositol phosphates and other biologically relevant molecules.[1]

The synthesis described herein proceeds via the direct electrophilic addition of bromine (Br₂) across one of the double bonds of 1,4-benzoquinone. While 1,4-benzoquinone has a conjugated system, it reacts as a cyclic, activated diene. The addition of bromine breaks the conjugation of one double bond, transforming the six-membered ring from a quinoid system to a cyclohexene derivative. Controlling the reaction conditions, particularly temperature, is paramount to favor the desired 1,2-addition product and prevent potential side reactions or decomposition.

Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Materials and Reagents

This table summarizes all necessary reagents and their specifications for the synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. | Notes |

| 1,4-Benzoquinone | C₆H₄O₂ | 108.09 | 5.40 g | 50.0 | 1.0 | Should be purified by sublimation if appearing dark or impure. |

| Bromine | Br₂ | 159.81 | 2.57 mL (8.00 g) | 50.0 | 1.0 | Extremely Toxic & Corrosive . Handle only in a fume hood.[2] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | - | Reagent grade. Acts as the solvent. |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~10 g | - | - | For preparing a 10% (w/v) quenching solution. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - | For preparing a saturated aqueous solution. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - | - | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - | For drying the organic phase. |

Mandatory Safety Protocols

Working with bromine is extremely hazardous. Adherence to these safety measures is non-negotiable. Bromine is highly corrosive, toxic upon inhalation, and can cause severe, painful burns upon skin contact.[3]

-

Personal Protective Equipment (PPE): A lab coat, closed-toe shoes, chemical splash goggles, and a face shield are required at all times.[2] Wear heavy-duty nitrile or butyl rubber gloves; standard disposable gloves offer insufficient protection.[2]

-

Engineering Controls: All manipulations involving liquid bromine must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[3]

-

Spill & Emergency Response:

-

Keep a container of 10% sodium thiosulfate solution readily accessible to neutralize any bromine spills or contaminated glassware.[2]

-

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4] Remove any contaminated clothing.[3]

-

In case of inhalation, move the individual to fresh air immediately and seek medical attention.[3][4]

-

Detailed Experimental Protocol

Part A: Reaction Setup and Execution

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Ensure all glassware is oven-dried to prevent side reactions with water.

-

Dissolution of Benzoquinone: Charge the flask with 1,4-benzoquinone (5.40 g, 50.0 mmol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until the benzoquinone is fully dissolved, resulting in a clear yellow solution.

-

Cooling: Immerse the reaction flask in an ice/water bath and stir until the internal temperature of the solution stabilizes between 0 °C and 5 °C. Maintaining this low temperature is critical to control the exothermic reaction and maximize the yield of the desired product.

-

Bromine Addition: Carefully measure bromine (2.57 mL, 50.0 mmol) in the fume hood and transfer it to the dropping funnel. Add the bromine dropwise to the stirred, cooled benzoquinone solution over approximately 30-45 minutes. The rate of addition should be controlled to ensure the internal temperature does not exceed 5 °C. The solution will progressively change color from yellow to orange-red.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 1,4-benzoquinone spot (visualized by its yellow color) indicates reaction completion.

Part B: Work-up and Product Isolation

-

Quenching: Slowly pour the cold reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate (the crude product) should form.

-

Neutralizing Excess Bromine: Add 10% aqueous sodium thiosulfate solution dropwise to the mixture until the red-orange color of excess bromine dissipates and the solution becomes pale yellow or colorless. This step neutralizes any unreacted, hazardous bromine.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). The organic layer will be the bottom layer.

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize acetic acid) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as a solid.

Part C: Purification and Characterization

-

Purification: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of chloroform and hexane. Dissolve the crude product in a minimal amount of hot chloroform and add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The final product, this compound, should be a pale yellow solid.[5]

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification.

References

-

Rh-Catalyzed Reactions of 1,4-Benzoquinones with Electrophiles: C–H Iodination, Bromination, and Phenylselenation. Organic Letters - ACS Publications. Available at: [Link]

-

Rh-Catalyzed Reactions of 1,4-Benzoquinones with Electrophiles: C–H Iodination, Bromination, and Phenylselenation. Organic Letters. Available at: [Link]

-

This compound. PubChem - National Center for Biotechnology Information. Available at: [Link]

-

Handling liquid bromine and preparing bromine water. Royal Society of Chemistry Education. Available at: [Link]

-

Bromine Safety & Standard Operating Procedures. Standard Operating Procedure Document. Available at: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

-

Bromine - SAFETY DATA SHEET. Breckland Scientific Supplies Limited. Available at: [Link]

-

Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). Available at: [Link]

-

Hydro-Bromination Product 1,4-Benzoquinone. Chemistry Stack Exchange. Available at: [Link]

-

Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones. ResearchGate. Available at: [Link]

-

(5RS,6RS)-5,6-dibromocyclohex-2-ene-1,4-dione. MOLBASE. Available at: [Link]

Sources

Application Notes & Protocols for the Strategic Utilization of 5,6-Dibromocyclohex-2-ene-1,4-dione in Synthetic Chemistry

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic deployment of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 5,6-Dibromocyclohex-2-ene-1,4-dione, a crystalline solid, emerges as a reagent of significant potential, offering a confluence of reactive sites that can be selectively addressed to forge diverse chemical entities. Its structure, featuring a reactive dienophile, two electrophilic carbonyl centers, and a vicinal dibromide arrangement ripe for elimination, renders it a powerful precursor for generating aromatic systems, complex polycycles, and stereochemically rich scaffolds.

This guide provides an in-depth exploration of the key transformations involving this reagent. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to elucidate the underlying principles and rationale for specific experimental choices. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Compound Profile and Safety Mandates

Before embarking on any experimental work, a thorough understanding of the reagent's properties and the associated safety protocols is non-negotiable.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5273-61-0 | |

| Molecular Formula | C₆H₄Br₂O₂ | [1] |

| Molecular Weight | 267.90 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | YVPSGOKCNLXUJP-UHFFFAOYSA-N | [1] |

Mandatory Safety and Handling Protocol

This compound is classified as a hazardous substance and must be handled with stringent safety measures.

-

Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled (GHS Hazard codes H302, H312, H332). It can cause irritation to the skin, eyes, and respiratory system.[2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[2][3]

-

Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure adequate ventilation. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.[2]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[2]

Application I: Aromatization via Dehydrobromination to 1,4-Benzoquinone

One of the most fundamental and powerful applications of this reagent is its conversion into 1,4-benzoquinone. This transformation leverages the vicinal dibromide arrangement, which serves as a masked form of a double bond.

Mechanistic Principle: The E2 Elimination Pathway

The introduction of a suitable base facilitates a double dehydrobromination reaction. This process typically proceeds through a concerted E2 (elimination, bimolecular) mechanism. The base abstracts a proton from the carbon adjacent to a bromine-bearing carbon, while simultaneously, the C-Br bond breaks and a new π-bond forms. The driving force for the second elimination is the formation of the highly stable, conjugated aromatic quinone system.[4]

Experimental Protocol

Objective: To synthesize 1,4-benzoquinone from this compound.

Materials:

-

This compound (1.0 eq)

-

Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., triethylamine, 2.2 eq) to the stirred solution over 10-15 minutes. Causality Note: A non-nucleophilic base is chosen to favor elimination over potential substitution side reactions. The reaction is cooled to control the exothermic reaction rate.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield crude 1,4-benzoquinone, which appears as yellow crystals.[5]

-

The product can be further purified by recrystallization from a suitable solvent like ethyl alcohol.[5]

Workflow Visualization

Caption: Workflow for the synthesis of 1,4-benzoquinone.

Application II: Cycloaddition via the Diels-Alder Reaction

The electron-deficient alkene within the dione structure makes it an excellent dienophile for [4+2] cycloaddition reactions, a cornerstone of C-C bond formation in organic chemistry.[6] This reaction allows for the rapid construction of complex, bicyclic, or polycyclic frameworks.[7]

Mechanistic Principle: [4π + 2π] Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (the 4π electron component) and a dienophile (the 2π electron component).[7] The reaction typically proceeds under thermal conditions and is highly stereospecific. The electron-withdrawing carbonyl groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[8]

General Protocol

Objective: To construct a bicyclic adduct using this compound as the dienophile.

Materials:

-

This compound (1.0 eq)

-

Diene (e.g., Cyclopentadiene or 2,3-Dimethyl-1,3-butadiene) (1.1 - 1.5 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser

Procedure:

-

Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

-

Dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add the diene (1.1 eq) to the solution. Causality Note: A slight excess of the diene is often used to ensure complete consumption of the dienophile. Toluene is a common solvent due to its relatively high boiling point, suitable for thermal cycloadditions.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-12 hours. Monitor the reaction by TLC. For highly reactive dienes like cyclopentadiene, the reaction may proceed at room temperature or below.[9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Workflow and Mechanism Visualization

Caption: Workflow and mechanism for the Diels-Alder reaction.

Application III: Diastereoselective Reduction to the Diol

Selective reduction of the ketone functionalities provides access to the corresponding 5,6-Dibromocyclohex-2-ene-1,4-diol. This diol is a valuable chiral intermediate, for instance, in the synthesis of inositol phosphates and their derivatives.[10]

Mechanistic Principle: Hydride Delivery

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is ideal for converting ketones to secondary alcohols. The reaction involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. A subsequent protonation step, typically from the protic solvent (e.g., methanol), yields the alcohol. The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl groups.

Experimental Protocol

Objective: To synthesize 5,6-Dibromocyclohex-2-ene-1,4-diol.[11]

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.0-2.5 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (2.0 eq) to the stirred solution. Causality Note: The addition must be slow to control the evolution of hydrogen gas, which occurs as the borohydride reacts with the protic solvent. An excess of NaBH₄ is used to ensure complete reduction of both carbonyls.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water or dilute acetic acid to neutralize the excess NaBH₄.

-

Remove the bulk of the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate to obtain the crude diol, which can be purified by recrystallization or column chromatography.

Workflow Visualization

Caption: Workflow for the reduction of the dione to the diol.

Conclusion

This compound is a testament to the power of strategic functionalization in a synthetic building block. Its ability to serve as a precursor to aromatic quinones, a partner in powerful cycloaddition reactions, and a substrate for stereoselective reductions highlights its versatility. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the full synthetic potential of this valuable reagent in their pursuit of novel and complex molecules.

References

- SciSpace. (n.d.). Quinones as Dienophiles in the Diels–Alder Reaction: History and Applications in Total Synthesis.

- Wozniak, J. C., Dimmel, D. R., & Malcolm, E. W. (1989). Diels-Alder Reactions of Lignin-Derived Quinones. Journal of Wood Chemistry and Technology, 9(4), 513-529.